molecular formula C20H16Cl2O5 B3517483 methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B3517483
M. Wt: 407.2 g/mol
InChI Key: KDUGNDDVNPEJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 3,4-dichlorobenzyloxy substituent at the 7-position of the coumarin core, a methyl group at the 4-position, and a methoxycarbonylmethyl group at the 3-position. Coumarin derivatives are widely studied for their diverse biological activities, including phytotoxic, antimicrobial, and enzyme-inhibitory properties. This compound’s structural uniqueness arises from the electron-withdrawing dichloro substituents on the benzyloxy group, which may influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

methyl 2-[7-[(3,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2O5/c1-11-14-5-4-13(26-10-12-3-6-16(21)17(22)7-12)8-18(14)27-20(24)15(11)9-19(23)25-2/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUGNDDVNPEJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The initial step involves the synthesis of the chromen-2-one core, which can be achieved through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.

    Introduction of the Dichlorobenzyl Group: The chromen-2-one intermediate is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate to introduce the dichlorobenzyl group via an etherification reaction.

    Esterification: Finally, the resulting compound is esterified with methyl acetate in the presence of an acid catalyst such as sulfuric acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Compounds for Comparison:

Methyl (6-methoxy-2-oxo-2H-chromen-3-yl)acetate (Compound 1) Substituents: Methoxy group at the 6-position. Synthesis: Prepared via PdI₂/KI-catalyzed carbonylation of 2-(1-hydroxyprop-2-ynyl)phenols under 90 atm CO pressure .

Methyl (8-methoxy-2-oxo-2H-chromen-3-yl)acetate (Compound 2)

  • Substituents: Methoxy group at the 8-position.
  • Synthesis: Similar Pd-catalyzed method as Compound 1, with positional isomerism affecting activity .

Methyl (4-methyl-2-oxo-2H-chromen-3-yl)acetate (Compound 3)

  • Substituents: Methyl group at the 4-position (shared with the target compound).
  • Phytotoxic Activity: Exhibited moderate inhibition of Arabidopsis root growth (IC₅₀ = 0.23 mM) .

Methyl {7-[(3-Fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

  • Substituents: 3-Fluorobenzyloxy group at the 7-position.
  • Structural Difference: Replaces dichloro with a single fluoro substituent, altering electronic and steric properties .

Phytotoxic Activity (Tested on Arabidopsis thaliana):

Compound Substituent (Position) IC₅₀ (Root Growth Inhibition)
Compound 1 6-OCH₃ 0.34 mM
Compound 2 8-OCH₃ 0.28 mM
Compound 3 4-CH₃ 0.23 mM
Target Compound (Theoretical) 7-(3,4-Cl₂-benzyloxy), 4-CH₃ Not reported in evidence
  • Key Observations: Methoxy groups at positions 6 or 8 (Compounds 1–2) show slightly lower activity compared to the 4-methyl derivative (Compound 3), suggesting that substitution at the 4-position enhances phytotoxicity .

Electronic and Steric Considerations

  • Dichloro vs. Fluoro Substituents: The 3,4-dichlorobenzyloxy group introduces strong electron-withdrawing effects, which could stabilize the coumarin core’s lactone ring and influence binding to enzymatic targets.
  • Positional Isomerism :

    • Methoxy groups at 6- or 8-positions (Compounds 1–2) create distinct electronic environments, affecting charge distribution across the coumarin scaffold.

Crystallographic and Computational Insights

These methods ensure accurate determination of bond lengths, angles, and intermolecular interactions, which are critical for understanding structure-activity relationships.

Biological Activity

Methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the chromen-2-one family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Core Structure : Chromen-2-one
  • Substituents : A methyl group, a 3,4-dichlorobenzyl ether, and an acetate moiety
  • Molecular Formula : C20H16Cl2O5
  • Molecular Weight : 407.2 g/mol

The presence of chlorine atoms in the benzyl group enhances the compound's reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and agricultural sciences .

Biological Activity Overview

Research indicates that compounds within the chromen-2-one class exhibit a range of biological activities:

  • Anticancer Activity :
    • This compound has shown promising anticancer properties. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) with IC50 values ranging from 0.47 to 16.1 μM .
  • Antifungal Activity :
    • Studies have reported that derivatives of chromen compounds exhibit antifungal properties against pathogens such as Alternaria solani and Botrytis cinerea, with effective concentrations (EC50) ranging from 1.92 to 9.37 μg/mL .
  • Mechanisms of Action :
    • The mechanisms by which these compounds exert their effects often involve the inhibition of specific enzymes or pathways relevant to cancer cell proliferation or fungal growth. For example, the selectivity towards tumor-associated carbonic anhydrase IX (hCA IX) over hCA I has been noted, highlighting potential for targeted therapies .

Comparative Analysis with Other Compounds

To better understand the unique biological activity of this compound, a comparison with other chromen derivatives is useful:

Compound NameStructural FeaturesUnique Aspects
7-(Benzyl)oxy)-4-methyl-coumarinBenzyl ether instead of dichlorobenzylLacks halogen substituents
7-(Chloro)oxy)-4-methyl-coumarinChlorine atom at position 7Simpler substitution pattern
8-Iodo-coumarinIodine substitution at position 8Different halogen with distinct reactivity

The structural differences significantly influence their biological activities and reactivities .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound:

  • Synthesis Methods :
    • The compound is typically synthesized through multi-step organic reactions involving O-acylation of hydroxychromone derivatives under mild conditions .
  • Efficacy Against Cancer Cell Lines :
    • In vitro studies have shown that this compound exhibits potent cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .
  • Fungicidal Activity :
    • The fungicidal activity was assessed through bioassays demonstrating efficacy comparable to lead compounds in inhibiting fungal growth at specified concentrations .

Q & A

Basic: What are the established synthetic routes for methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
The synthesis typically involves a multi-step protocol:

Core Chromenone Formation : Condensation of 4-methyl-7-hydroxycoumarin with 3,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

Esterification : Reaction with methyl chloroacetate in the presence of a coupling agent like DCC/DMAP .
Optimization Strategies :

  • Use anhydrous solvents (e.g., dry DMF) to minimize hydrolysis side reactions.
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Monitor intermediates via TLC or HPLC to isolate pure intermediates before proceeding .

Basic: How should researchers approach the characterization of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Focus on diagnostic signals:
  • Coumarin C=O peak at ~160-165 ppm in ¹³C NMR.
  • Methoxy protons as a singlet at ~3.8 ppm in ¹H NMR .
    • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy.
  • Crystallography :
    • Use SHELXL for refinement, especially for resolving disorder in the dichlorobenzyl group .
    • Validate hydrogen bonding networks with PLATON to assess packing efficiency .

Basic: What initial biological screening assays are appropriate for evaluating its pharmacological potential?

Methodological Answer:

  • Antimicrobial Activity :
    • Broth microdilution assays (MIC determination) against Gram-positive/negative strains .
  • Anticancer Potential :
    • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition :
    • Fluorescence-based assays for COX-2 or topoisomerase inhibition, using known inhibitors as controls .

Advanced: How do electronic effects of the 3,4-dichlorobenzyl substituent influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Analysis :
    • The electron-withdrawing Cl groups increase electrophilicity at the benzyl position, facilitating SNAr reactions.
    • Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify reactive sites .
  • Experimental Validation :
    • React with NaN₃ in DMSO to assess azide substitution kinetics via UV-Vis monitoring .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data regarding biological activity?

Methodological Answer:

  • Data Reconciliation Workflow :
    • Docking Studies : Use AutoDock Vina to predict binding modes to targets (e.g., COX-2).
    • Experimental Validation : Perform SPR or ITC to measure binding affinities .
    • MD Simulations : Run 100-ns simulations (AMBER) to assess stability of predicted complexes .
  • Case Study : If computational models suggest strong COX-2 binding but assays show weak activity, check for metabolite interference using LC-MS .

Advanced: How can researchers employ SHELXL for high-precision refinement of its crystal structure, particularly with disordered substituents or twinning?

Methodological Answer:

  • Disorder Handling :
    • Split the dichlorobenzyl group into two orientations with PART commands in SHELXL.
    • Apply ISOR and SIMU restraints to stabilize thermal parameters .
  • Twin Refinement :
    • Use TWIN/BASF commands for hemihedral twinning.
    • Validate with R₁(wR₂) < 5% discrepancy and a Flack parameter near 0 .
  • Validation Tools :
    • Check CIF files with checkCIF/PLATON for missed symmetry or voids .

Advanced: What mechanistic insights can be gained from studying its hydrolysis kinetics under varied pH conditions?

Methodological Answer:

  • Experimental Design :
    • Perform pseudo-first-order kinetics in buffers (pH 1–13) at 37°C, monitoring via UV absorption at λ=320 nm (coumarin C=O transition) .
  • Data Analysis :
    • Plot kₒbₛ vs. [H⁺]/[OH⁻] to distinguish acid/base-catalyzed pathways.
    • Compare activation energies (Arrhenius plots) for ester vs. ether bond cleavage .

Advanced: How does the methyl ester group impact bioavailability compared to carboxylic acid analogs?

Methodological Answer:

  • Physicochemical Profiling :
    • Measure logP (shake-flask method): Methyl ester increases lipophilicity vs. carboxylic acid .
    • Assess membrane permeability via PAMPA assays .
  • Metabolic Stability :
    • Incubate with liver microsomes (human/rat) and track ester hydrolysis via LC-MS/MS .

Advanced: What crystallographic software (beyond SHELXL) is critical for modeling complex disorder or non-covalent interactions?

Methodological Answer:

  • Tools for Disorder :
    • OLEX2 for real-space refinement and electron density maps .
    • MoPro for Bayesian refinement of high-resolution data .
  • Non-Covalent Analysis :
    • Mercury (CSD) for π-π stacking and halogen-bond metrics .
    • ToposPro for topology analysis of supramolecular architectures .

Advanced: How can substituent effects on fluorescence properties be systematically studied for biosensing applications?

Methodological Answer:

  • Fluorescence Profiling :
    • Measure quantum yields (integrating sphere) in solvents of varying polarity .
    • Perform time-resolved fluorescence to assess excited-state lifetimes .
  • Structure-Activity Relationships :
    • Synthesize analogs with electron-donating/-withdrawing groups and correlate λₑₘ/λₑₓ shifts with Hammett σ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.